molecular formula C11H9F6NO2 B1273170 2,4-Bis(trifluoromethyl)-DL-phenylalanine CAS No. 237076-67-4

2,4-Bis(trifluoromethyl)-DL-phenylalanine

Cat. No. B1273170
CAS RN: 237076-67-4
M. Wt: 301.18 g/mol
InChI Key: IVYPAKPAYLXGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(trifluoromethyl)-DL-phenylalanine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of 2,4-Bis(trifluoromethyl)-DL-phenylalanine. For instance, the synthesis of related fluorinated aromatic compounds and their incorporation into polymers is discussed, as well as the catalytic activity of a similar compound in dehydrative condensation reactions .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including condensation reactions, hydrolysis, decarboxylation, and deformylation . For example, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted compound with a nitrophenyl ether, followed by reduction . Similarly, 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares the bis(trifluoromethyl)phenyl moiety with our compound of interest, is used as a catalyst in amidation reactions, suggesting that it can be synthesized and is reactive under certain conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a zinc complex with a phenylalanine derivative was determined, revealing a distorted octahedral geometry around the zinc atom . This suggests that the molecular structure of 2,4-Bis(trifluoromethyl)-DL-phenylalanine could potentially be analyzed using similar methods to understand its geometry and bonding.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form polymers and participate in catalytic reactions. Fluorinated polyimides derived from related monomers exhibit high solubility and form transparent, tough films . The catalytic activity of 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative condensation suggests that the bis(trifluoromethyl)phenyl moiety is a reactive functional group in the synthesis of peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds include high thermal stability, low dielectric constants, and low water uptake, as seen in the fluorinated polyimides . These properties are significant for materials science applications, indicating that 2,4-Bis(trifluoromethyl)-DL-phenylalanine could also possess unique physical and chemical properties due to the presence of the trifluoromethyl groups.

Scientific Research Applications

  • Catalytic Applications in Amidation : Wang, Lu, and Ishihara (2018) discovered that 2,4-Bis(trifluoromethyl)phenylboronic acid is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is significant for α-dipeptide synthesis, indicating its utility in peptide bond formation and protein engineering (Wang, Lu, & Ishihara, 2018).

  • Peptide Synthesis and Radioprotective Properties : Research by Vatulina et al. (1997) explored the synthesis of peptides of 2,4-Bis(trifluoromethyl)-DL-phenylalanine (sarcolysin) with various amino acids and studied their radioprotective properties. This work is pivotal in understanding the molecule's structure in relation to its biological activity (Vatulina et al., 1997).

  • Preparation and Properties of Coordination Complexes : Laurie (1968) synthesized complexes of Co(acac)2(aa) using DL-phenylalanine and other amino acids, providing insights into their structure and properties. This research contributes to our understanding of the interactions between amino acids and metal complexes, which is important in fields like bioinorganic chemistry and pharmacology (Laurie, 1968).

  • Development of Optically Active Poly(amide–imide)s : Mallakpour, Hajipour, and Zamanlou (2002) researched the synthesis of optically active poly(amide–imide)s from N,N′-(4,4′-carbonyldiphthaloyl)-bis-L-phenylalanine diacid chloride and various aromatic diamines. This contributes to the field of polymer science, particularly in creating materials with specific optical properties (Mallakpour, Hajipour, & Zamanlou, 2002).

  • Study on Peptide Bond Formation Using Sulfuranes : Slaitas and Yeheskiely (2002) found that bis-[alpha,alpha-bis(trifluoromethyl)-benzyloxy]diphenylsulfur (BTBDS) facilitates rapid amide bond formation between certain amino acids and phenylalanine ethyl ester. This study contributes to the field of peptide synthesis, particularly in developing methods that prevent racemization (Slaitas & Yeheskiely, 2002).

Safety And Hazards

The compound 2,4-Bis(trifluoromethyl)benzyl bromide is considered hazardous. It’s flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The compound 4,4-Bis(trifluoromethyl)-2,2-bipyridine is used in Ir(III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .

properties

IUPAC Name

2-amino-3-[2,4-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-2-1-5(3-8(18)9(19)20)7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPAKPAYLXGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286989
Record name 2,4-Bis(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)-DL-phenylalanine

CAS RN

237076-67-4
Record name 2,4-Bis(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237076-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.